1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride
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Overview
Description
1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is a versatile chemical compound with significant applications in scientific research, particularly in drug development and molecular biology. Its unique structure, which includes a morpholine ring and a phenoxy group, allows it to interact with various biological targets, making it a valuable tool in the study of cellular signaling pathways and drug targeting.
Scientific Research Applications
1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is widely used in scientific research due to its ability to interact with biological targets. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of cellular signaling pathways and receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the formulation of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary targets of 1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride are the enzymes Malate Dehydrogenase 1 and 2 (MDH1 and MDH2) . These enzymes play a crucial role in the citric acid cycle, also known as the Krebs cycle, which is a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism .
Mode of Action
This compound acts as a competitive inhibitor of MDH1 and MDH2 . This means that it binds to the active site of these enzymes, preventing them from catalyzing their normal reactions .
Biochemical Pathways
By inhibiting MDH1 and MDH2, this compound disrupts the citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. Disruption of this cycle can have significant downstream effects on the cell’s energy metabolism .
Result of Action
The inhibition of MDH1 and MDH2 by this compound leads to a decrease in mitochondrial respiration . This can result in a decrease in the production of ATP, the main energy currency of the cell, and induce a state of energy stress .
Biochemical Analysis
Biochemical Properties
This compound has been found to play a significant role in biochemical reactions. It has been identified as a potent dual inhibitor of Malate Dehydrogenase 1 and 2 (MDH1 and MDH2), enzymes that are crucial in the citric acid cycle . The compound competitively inhibits these enzymes, indicating a direct interaction .
Cellular Effects
1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride has been shown to inhibit mitochondrial respiration . This inhibition leads to a decrease in the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular responses to hypoxia .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to MDH1 and MDH2, inhibiting their activity . This inhibition disrupts the citric acid cycle, leading to changes in cellular metabolism and a decrease in HIF-1α accumulation .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings have not been extensively documented, its inhibitory effects on MDH1 and MDH2 have been observed in kinetic studies .
Metabolic Pathways
This compound interacts with the citric acid cycle, a key metabolic pathway, through its inhibition of MDH1 and MDH2 .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with MDH1 and MDH2, which are located in the mitochondria . Specific studies on its subcellular localization have not been extensively conducted.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(2,4,4-trimethylpentan-2-yl)phenol with epichlorohydrin under basic conditions to form the phenoxy intermediate.
Nucleophilic Substitution: The phenoxy intermediate is then reacted with morpholine in the presence of a base, such as sodium hydroxide, to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, typically resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted morpholine or phenoxy derivatives.
Comparison with Similar Compounds
Similar Compounds
1-Morpholino-3-(4-nitrophenoxy)propan-2-ol: Similar structure but with a nitro group instead of the trimethylpentan-2-yl group.
1-Morpholino-3-(4-methoxyphenoxy)propan-2-ol: Contains a methoxy group instead of the trimethylpentan-2-yl group.
Uniqueness
1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is unique due to the presence of the bulky trimethylpentan-2-yl group, which can influence its binding affinity and specificity for certain biological targets. This structural feature may enhance its effectiveness in certain applications compared to similar compounds.
Properties
IUPAC Name |
1-morpholin-4-yl-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3.ClH/c1-20(2,3)16-21(4,5)17-6-8-19(9-7-17)25-15-18(23)14-22-10-12-24-13-11-22;/h6-9,18,23H,10-16H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLKMAMTMGYMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCOCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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